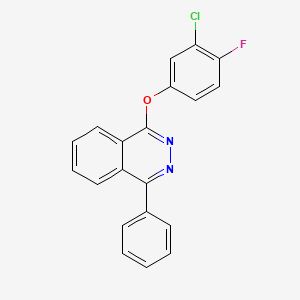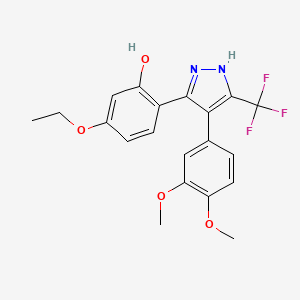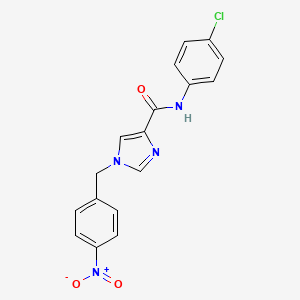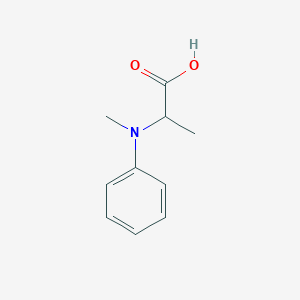![molecular formula C21H24N2O2 B2968989 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide CAS No. 1903298-81-6](/img/structure/B2968989.png)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Broad-Spectrum Antibacterial Agents
Adamantane derivatives have been explored for their potential as broad-spectrum antibacterial agents. A study by Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives of adamantane and found them to be potent antibacterial candidates with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL, indicating significant activity against various bacterial strains. These findings underscore the potential of adamantane derivatives in developing new antibacterial drugs (Al-Wahaibi et al., 2020).
Polymer Science Applications
In polymer science, the incorporation of adamantane moieties into polyamides and polyimides offers unique properties. Chern et al. (1998) synthesized a series of new polyamides by direct polycondensation of 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane with various diamines, resulting in materials with high glass transition temperatures and good mechanical strength. This research highlights the role of adamantane derivatives in enhancing the thermal and mechanical properties of polymeric materials (Chern et al., 1998).
Medicinal Chemistry: 5-HT2 Receptor Antagonists
In the realm of medicinal chemistry, adamantane derivatives have been investigated for their biological activities. A study conducted by Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and examined their potency as selective 5-HT2 receptor antagonists, demonstrating the therapeutic potential of adamantane derivatives in treating conditions related to serotonin receptors (Fujio et al., 2000).
Organic Synthesis: Adamantane as a Building Block
Adamantane derivatives serve as versatile building blocks in organic synthesis, facilitating the construction of complex molecules. Baimuratov et al. (2021) explored the transformations of 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane to synthesize various N-, S-, O-containing heterocyclic systems. This research exemplifies the adaptability and utility of adamantane derivatives in synthesizing novel heterocyclic compounds with potential applications in drug development and materials science (Baimuratov et al., 2021).
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(21-9-15-6-16(10-21)8-17(7-15)11-21)23-13-14-3-4-18(22-12-14)19-2-1-5-25-19/h1-5,12,15-17H,6-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZHHQHUYYVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)

![5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2968909.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)





![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)
![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)

